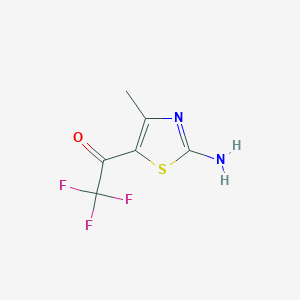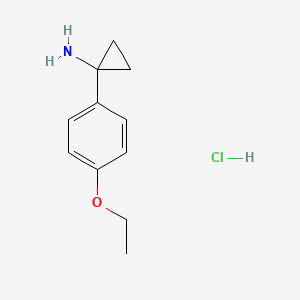![molecular formula C22H21F3N2O3S B2630264 2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251582-26-9](/img/structure/B2630264.png)
2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazine core, followed by the introduction of the piperidine and trifluoromethylphenyl groups. Common reagents and conditions include:
Starting Materials: Benzothiazine derivatives, 4-methylpiperidine, and 4-(trifluoromethyl)benzoyl chloride.
Reaction Conditions: Solvents like dichloromethane or toluene, catalysts such as triethylamine, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzothiazine core.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions might occur at the aromatic rings, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved might include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Pathway Modulation: Affecting pathways involved in cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazine Derivatives: Other compounds in this class with similar structures and activities.
Piperidine Derivatives: Compounds containing the piperidine ring, known for their pharmacological properties.
Trifluoromethylphenyl Compounds: Molecules with the trifluoromethylphenyl group, often used in medicinal chemistry.
Uniqueness
2-(4-methylpiperidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
[1,1-dioxo-4-[4-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c1-15-10-12-26(13-11-15)21(28)20-14-27(17-8-6-16(7-9-17)22(23,24)25)18-4-2-3-5-19(18)31(20,29)30/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWXYPNVUDPYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
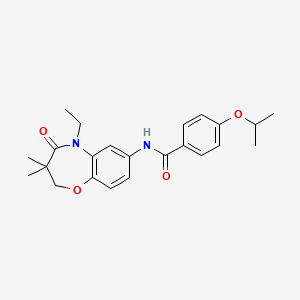
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2630187.png)
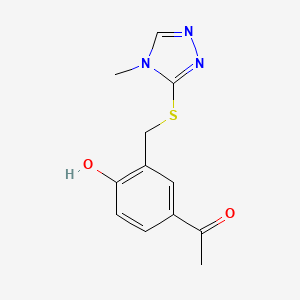
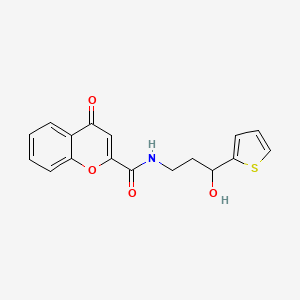

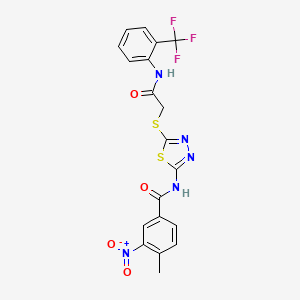
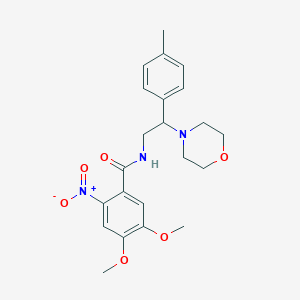

![4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2630196.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)
![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)

